({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine
Description
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanylmethyl)-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-12(2,3)13-8-11-7-9-4-5-10(11)6-9/h9-11,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHKHWEGJEBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane skeleton, also known as norbornane, is typically prepared via Diels–Alder cycloaddition reactions between cyclopentadiene and suitable olefins. This step is foundational for building the bicyclic structure that is subsequently functionalized.
- Diels–Alder Reaction with C3–C4 Acyclic Olefins:
Cyclopentadiene reacts with acyclic olefins such as 1-butene, 2-butene (cis or trans), or propylene to form bicyclo[2.2.1]heptane derivatives. The reaction can be conducted either in two steps or one step with simultaneous isomerization catalysis.- Two-step method: Diels–Alder reaction followed by isomerization of the intermediate 5,6-dimethylbicyclo[2.2.1]hept-2-ene to yield 2-methylene-3-methylbicyclo[2.2.1]heptane and/or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
- One-step method: Both reactions occur simultaneously in the presence of an isomerization catalyst.
Reaction temperatures range from 20°C to 400°C depending on catalyst acidity, with no specific pressure requirements (often vapor pressure at reaction temperature).
This method is efficient and economical, using inexpensive starting materials.
Introduction of the Amine Group at the 2-Position
The amination of bicyclo[2.2.1]heptane derivatives to introduce the amine group at the 2-position is achieved by several synthetic routes:
Reduction of Bicyclo[2.2.1]heptan-2-one:
The ketone precursor bicyclo[2.2.1]heptan-2-one (norcamphor) is reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield bicyclo[2.2.1]heptan-2-amine.- LiAlH4 reduction is performed in anhydrous ether under reflux conditions.
- NaBH4 offers a milder alternative but may require activation or specific conditions.
This approach is common in laboratory synthesis.
Amination via Nucleophilic Substitution:
Bicyclo[2.2.1]heptane derivatives bearing good leaving groups (e.g., halides or activated esters) undergo nucleophilic substitution with ammonia or amines under high-pressure or catalytic conditions to install the amine moiety.Catalytic Hydrogenation:
Industrially, bicyclo[2.2.1]heptane derivatives are subjected to catalytic hydrogenation in the presence of metal catalysts such as palladium on carbon (Pd/C) to reduce unsaturated bonds and introduce amine functionalities. Conditions typically involve elevated temperature (around 80°C) and hydrogen pressure (e.g., 50 psi).
Preparation of the tert-Butylamine Moiety
The tert-butylamine fragment is commonly prepared separately and then coupled to the bicyclic amine or introduced via amination reactions.
- Industrial Synthesis of tert-Butylamine:
tert-Butylamine is produced by reacting isobutene with ammonia over acidic heterogeneous catalysts (e.g., zeolites) in fixed-bed or tube bundle reactors.- Reaction conditions: 200–350°C, 40–700 bar pressure.
- The process is exothermic and equilibrium-limited, often requiring temperature control and recycling of unreacted starting materials to optimize yield.
- Temperature control is achieved by cooling between reaction zones or by heat exchangers to maintain constant reaction temperatures within ±2–5°C.
Coupling of Bicyclo[2.2.1]heptan-2-amine with tert-Butylamine
The final compound ({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine can be synthesized by coupling the bicyclic amine with tert-butylamine or its derivatives through:
Nucleophilic substitution or condensation reactions:
These reactions are carried out under controlled conditions, often in ethanol or methanol solvents, at ambient or slightly elevated temperatures, sometimes with acidification and chromatographic purification to isolate the desired product.Use of Protecting Groups:
For complex derivatives, tert-butoxycarbonyl (Boc) protecting groups are employed on the amine functionalities during multi-step synthesis. Boc deprotection is achieved using HCl-saturated ethyl acetate to yield the free amine.
Summary Table of Key Preparation Steps and Conditions
Analytical and Characterization Considerations
Stereochemical Purity:
Chiral resolution of bicyclo[2.2.1]heptan-2-amine derivatives is achieved by chiral HPLC (e.g., CHIRALPAK AD-H columns) and confirmed by NMR and mass spectrometry.Structural Confirmation: Proton and carbon NMR spectroscopy provide detailed stereochemical and substitution pattern information. Mass spectrometry (ESI-TOF) confirms molecular weights.
Chemical Reactions Analysis
Types of Reactions
({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for ({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine is , which corresponds to a molecular weight of approximately 196.34 g/mol. The compound features a bicyclic structure that contributes to its unique chemical properties and biological activities.
Research indicates that derivatives of bicyclo[2.2.1]heptane compounds exhibit significant biological activity, particularly in the context of cancer treatment and receptor modulation.
Anticancer Properties
A study highlighted the potential of bicyclo[2.2.1]heptane derivatives to act as antagonists for the CXCR2 receptor, which is implicated in cancer metastasis. Specifically, a compound structurally similar to this compound demonstrated an IC50 value of 48 nM against CXCR2, indicating potent antagonistic activity . This suggests that modifications to the bicyclo[2.2.1]heptane framework can lead to compounds with enhanced anticancer properties.
Pharmacokinetic Profile
The pharmacokinetic studies of related bicyclo[2.2.1]heptane compounds revealed favorable absorption and stability profiles in biological fluids, including simulated gastric fluid and human plasma . These findings are crucial for the development of oral formulations for therapeutic applications.
Case Study 1: CXCR2 Antagonism
In a detailed study, researchers synthesized various bicyclo[2.2.1]heptane derivatives and evaluated their biological activities against pancreatic cancer cell lines (CFPAC1). The results indicated that specific modifications to the amine structure significantly influenced the cytotoxicity and selectivity towards cancer cells .
Case Study 2: Stability in Biological Fluids
Further investigation into the pharmacokinetics of these compounds showed that they maintained high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), which is essential for oral drugs targeting systemic circulation .
Mechanism of Action
The mechanism of action of ({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways . Molecular docking studies have been used to predict the binding configuration and interactions of the compound with its targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Findings
Steric Effects :
- The tert-butyl group in the target compound confers greater steric hindrance compared to methyl or ethyl substituents in analogues like N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine or 1-(bicyclo[2.2.1]hept-2-yl)ethylamine . This bulkiness may limit its utility in reactions requiring small-molecule binding but enhance selectivity in chiral environments.
- Branched amines (e.g., (1-{bicyclo...ethyl)(methyl)amine ) exhibit intermediate steric profiles, balancing reactivity and selectivity.
Catalytic and Synthetic Utility: Derivatives with dimethylamino or pyrrolidinyl groups (e.g., tert-butyl carbamate compounds in ) demonstrate efficacy as phase-transfer catalysts due to their bifunctional nature . The target compound’s tert-butyl group may hinder similar applications but could stabilize transition states in sterically demanding reactions.
Synthesis and Purification: Synthesis methods for norbornane derivatives often involve amine alkylation or condensation (e.g., GP1/GP2 protocols in ). The tert-butyl group may necessitate milder conditions to avoid decomposition.
Biological Activity
Overview
({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.1]heptane framework and a tert-butylamine group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- IUPAC Name : N-(2-bicyclo[2.2.1]heptanylmethyl)-2-methylpropan-2-amine
- Molecular Formula : C₁₂H₂₃N
- CAS Number : 745740-00-5
- Molecular Weight : 197.32 g/mol
Synthesis Methods
The synthesis of this compound typically involves photochemical reactions, including photocatalytic cycloaddition, allowing for the formation of the bicyclic structure under mild conditions .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as receptors or enzymes. The compound may function as an agonist or antagonist, modulating biological pathways relevant to therapeutic applications .
Pharmacological Potential
Research indicates that this compound has potential applications in various therapeutic areas:
- Neuropharmacology : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Anti-inflammatory Properties : Preliminary studies suggest it could modulate inflammatory pathways, offering potential in treating inflammatory diseases.
- Anticancer Activity : Investigations into its structural analogs have shown promise in inhibiting cancer cell proliferation .
Case Study 1: Neuropharmacological Effects
A study explored the effects of bicyclic amines on neurotransmitter release in animal models. Results indicated that compounds similar to this compound enhanced dopamine release, suggesting potential applications in treating disorders like Parkinson's disease .
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound exhibited significant inhibition of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Norbornane | Bicyclic | General synthetic precursor |
| Camphor | Bicyclic | Antimicrobial properties |
| Bicyclo[2.2.2]octane | Bicyclic | Used in polymer synthesis |
| This compound | Bicyclic with amine | Potential neuropharmacological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
